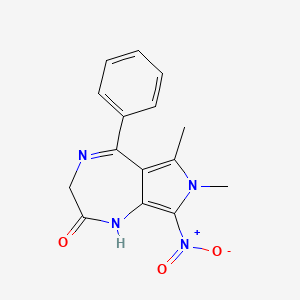

Pyrrolo(3,4-e)-1,4-diazepin-2(1H)-one, 3,7-dihydro-6,7-dimethyl-8-nitro-5-phenyl-

Description

Pyrrolo[3,4-e]-1,4-diazepin-2(1H)-one derivatives are heterocyclic compounds featuring a fused pyrrole-diazepinone scaffold. The target compound, 3,7-dihydro-6,7-dimethyl-8-nitro-5-phenyl-, is characterized by its unique substitution pattern:

- 5-phenyl group: Enhances aromatic interactions and stabilizes the diazepinone core.

- 8-nitro substituent: A strong electron-withdrawing group that may affect redox behavior or binding affinity in biological systems.

Synthesis routes for such compounds often involve cyclization reactions or functional group interconversions, as seen in related pyrrolo-carbazole systems () .

Properties

CAS No. |

84829-75-4 |

|---|---|

Molecular Formula |

C15H14N4O3 |

Molecular Weight |

298.30 g/mol |

IUPAC Name |

6,7-dimethyl-8-nitro-5-phenyl-1,3-dihydropyrrolo[3,4-e][1,4]diazepin-2-one |

InChI |

InChI=1S/C15H14N4O3/c1-9-12-13(10-6-4-3-5-7-10)16-8-11(20)17-14(12)15(18(9)2)19(21)22/h3-7H,8H2,1-2H3,(H,17,20) |

InChI Key |

CUIGWWWIKNPXBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(N1C)[N+](=O)[O-])NC(=O)CN=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

Anticancer Properties

Pyrrolo[1,4]benzodiazepines, which are structurally related to our compound of interest, have shown significant anticancer potential. Some derivatives in this class have demonstrated:

For instance, a related compound showed remarkable apoptosis induction in MDA-MB-231 breast cancer cells:

| Compound | Annexin V-FITC positive cells (%) | Fold increase vs. control |

|---|---|---|

| Control | 0.18 | - |

| Related analog | 22.04 | ~22 |

This data suggests that our compound might possess similar anticancer properties, though specific studies would be needed to confirm this hypothesis .

Enzyme Inhibition

Some compounds in this class have shown inhibitory effects on various enzymes:

- Carbonic Anhydrase IX (CA IX) inhibition

- HIV-1 reverse transcriptase inhibition

A study on related compounds revealed potent CA IX inhibition:

| Compound | IC50 against CA IX (nM) | IC50 against CA II (μM) |

|---|---|---|

| Analogs | 10.93 - 25.06 | 1.55 - 3.92 |

This data indicates a high selectivity for CA IX over CA II, which could be beneficial for targeted therapies .

Antibacterial and Anti-biofilm Activity

Some pyrrolo[1,4]benzodiazepine derivatives have shown promising antibacterial properties:

| Compound | Inhibition against S. aureus (%) | Anti-biofilm inhibition against K. pneumonia (%) |

|---|---|---|

| Analog 1 | 80.69 | - |

| Analog 2 | 69.74 | 79.46 |

| Analog 3 | 68.30 | 77.52 |

These results suggest potential applications in combating bacterial infections and biofilm formation .

Central Nervous System (CNS) Effects

Pyrrolo[1,2-a][1,4]benzodiazepines, which are isomers of our compound of interest, have demonstrated various CNS-related activities:

- Antinociceptive effects

- Sedative properties

- Anticonvulsant activity

- Myorelaxant effects

- Psychotropic properties

While these effects are observed in a different isomer, they hint at the potential for CNS activity in our compound of interest.

Toxicity Profile

Limited toxicity data is available for the exact compound. However, a structurally related compound showed the following acute oral toxicity in mice:

| Compound | Acute Oral Toxicity (mg/kg) |

|---|---|

| Related analog | 600 - 700 |

This suggests a relatively low toxicity profile, but specific studies on our compound would be necessary to confirm its safety .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that pyrrolo[3,4-e][1,4]diazepine derivatives exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. For instance, studies have indicated that the introduction of nitro groups enhances the cytotoxicity of these compounds against various cancer cell lines .

Neuroprotective Effects

Pyrrolo(3,4-e)-1,4-diazepin-2(1H)-one derivatives have been investigated for their neuroprotective effects. Some studies suggest that these compounds may inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier makes them suitable candidates for further development in neuropharmacology.

Synthetic Chemistry

Building Blocks in Organic Synthesis

The unique structure of pyrrolo(3,4-e)-1,4-diazepin-2(1H)-one allows it to serve as a versatile building block in organic synthesis. Its reactivity can be harnessed to create more complex molecules through various reactions such as cycloadditions and substitutions. The synthesis of these compounds often involves multi-step processes that incorporate various functional groups, making them valuable intermediates in the production of pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

Pyrrolo(3,4-e)-1,4-diazepin-2(1H)-one derivatives can also be utilized in polymer chemistry. Their ability to participate in polymerization reactions allows for the development of new materials with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength due to the rigid structure provided by the diazepine ring system .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights:

Substitution Effects :

- The 8-nitro group in the target compound distinguishes it from the brominated analog (), offering stronger electron-withdrawing effects that could enhance binding to enzymatic pockets (e.g., kinases or oxidoreductases).

- 6,7-Dimethyl groups may improve metabolic stability compared to bulkier substituents (e.g., diphenyl groups in ), which could hinder membrane permeability .

The patent in highlights fused imidazo-pyrido-pyrimidinones as bioactive entities, supporting the exploration of related pyrrolo-diazepinones for novel drug discovery .

Synthetic Challenges: Selective functionalization of the diazepinone core (e.g., nitro group introduction) may require controlled conditions to avoid side reactions, as seen in pyrrolo-carbazole reductions () .

Research Findings and Limitations

Notable Observations:

- This reactivity could be leveraged for prodrug design .

- Crystallography : X-ray studies (e.g., hexahydropyrido-carbazole in ) confirm the stability of fused heterocycles, suggesting the target compound’s scaffold is amenable to structural characterization .

Knowledge Gaps:

- No direct pharmacological data exist for the target compound. Its activity must be inferred from analogs like Ziprasidone or patented imidazo-pyrido-pyrimidinones .

- 17% yield in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.